molecular formula C17H18N4OS3 B2485897 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE CAS No. 1428356-65-3

5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2485897
CAS No.: 1428356-65-3
M. Wt: 390.54
InChI Key: KGCFDRFIOGXAOG-UHFFFAOYSA-N
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Description

5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the thiazole and benzothiadiazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The benzothiadiazole moiety can be prepared via the cyclization of o-phenylenediamine with sulfur and nitrous acid .

The final step involves the coupling of the thiazole and benzothiadiazole intermediates with the piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the piperidine derivative in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring

    Amines: Formed from the reduction of nitro groups in the benzothiadiazole moiety

    Halogenated and Nitrated Derivatives: Formed from electrophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is unique due to its combination of a thiazole ring, a piperidine ring, and a benzothiadiazole moiety. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS3/c1-11-9-23-17(18-11)24-10-12-4-6-21(7-5-12)16(22)13-2-3-14-15(8-13)20-25-19-14/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFDRFIOGXAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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